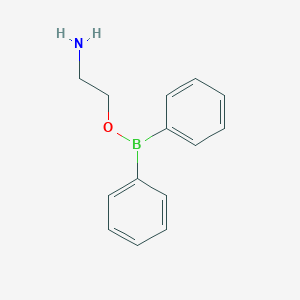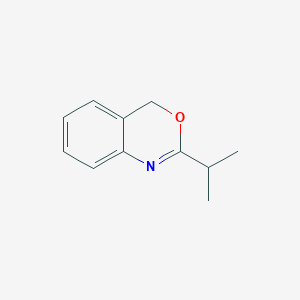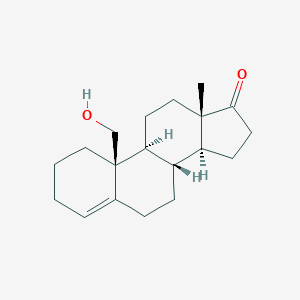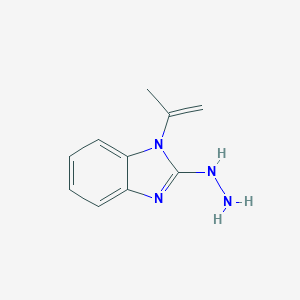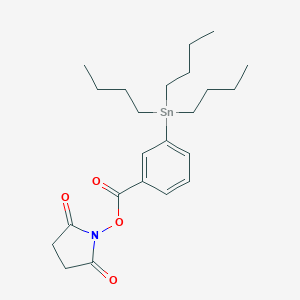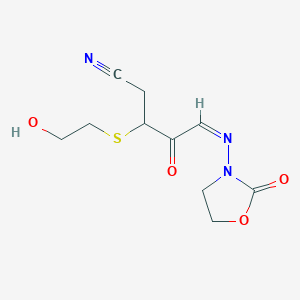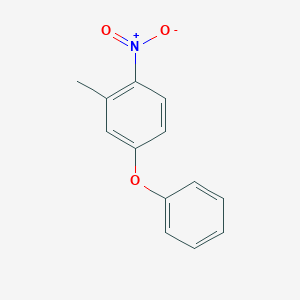
2-Methyl-1-nitro-4-phenoxybenzene
概要
説明
2,6-ジヒドロキシピリジン塩酸塩は、化学式C5H5NO2·HClを持つ化学化合物です。ピリジンの誘導体であり、ピリジン環の2位と6位に2つのヒドロキシル基が存在することを特徴としています。 この化合物は、淡黄色の結晶状外観で知られており、水に溶解します .
2. 製法
合成経路と反応条件: 2,6-ジヒドロキシピリジン塩酸塩は、さまざまな方法で合成できます。一般的なアプローチの1つは、ピリジン誘導体のヒドロキシル化です。 反応には通常、触媒と特定の反応条件が必要であり、目的の位置にヒドロキシル基を選択的に導入することが保証されます .
工業生産方法: 工業的な環境では、2,6-ジヒドロキシピリジン塩酸塩の生産には、通常、高収率と純度を実現するための高度な触媒プロセスが使用されます。 反応条件は、効率的な変換と副生成物の最小化を確保するために最適化されます .
科学的研究の応用
2,6-Dihydroxypyridine hydrochloride has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized through various methods. One common approach involves the hydroxylation of pyridine derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,6-dihydroxypyridine hydrochloride often involves the use of advanced catalytic processes to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
化学反応の分析
反応の種類: 2,6-ジヒドロキシピリジン塩酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、酸素と特定の酸化酵素が含まれます。
還元: 水素ガスや金属水素化物などの還元剤。
主な生成物:
酸化: 2,3,6-トリヒドロキシピリジン。
還元: 修飾されたピリジン誘導体。
置換: さまざまな置換ピリジン化合物.
4. 科学研究への応用
2,6-ジヒドロキシピリジン塩酸塩は、科学研究において幅広い用途があります。
作用機序
2,6-ジヒドロキシピリジン塩酸塩の作用機序は、特定の酵素との相互作用を含みます。たとえば、それはモノオキシゲナーゼ酵素の基質として作用し、化合物のヒドロキシル化を触媒します。 この反応は、分子状酸素から基質への酸素原子の移動を含み、2,3,6-トリヒドロキシピリジンの生成をもたらします . 大腸菌で産生される酵素2,6-ジヒドロキシピリジン-3-ヒドロキシラーゼは、細菌Arthrobacter nicotinovoranにおけるニコチン分解の6番目の段階を触媒する役割を担っています .
類似の化合物:
2,3-ジヒドロキシピリジン: 構造は似ていますが、2位と3位にヒドロキシル基があります。
2,5-ジヒドロキシピリジン: 2位と5位にヒドロキシル基があります。
2,4-ジヒドロキシピリジン: 2位と4位にヒドロキシル基があります.
独自性: 2,6-ジヒドロキシピリジン塩酸塩は、その特定のヒドロキシル化パターンにより、独特の化学的性質と反応性を示すため、ユニークです。 これは、酵素触媒反応とニコチン分解における中間体としての役割に関連する研究において特に価値があります .
類似化合物との比較
2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.
2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.
2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.
Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .
特性
IUPAC Name |
2-methyl-1-nitro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVZTXZLIRSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369505 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112880-83-8 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



